Hydroxy-pyrrolidone-lumacaftor is a significant compound derived from lumacaftor, which is primarily used in the treatment of cystic fibrosis. It is recognized as a human metabolite of lumacaftor and plays a role in the pharmacokinetics of the drug. Lumacaftor, in combination with ivacaftor, is marketed under the brand name Orkambi and is utilized to improve the function of the cystic fibrosis transmembrane conductance regulator protein, particularly for patients with the F508del mutation.
Hydroxy-pyrrolidone-lumacaftor, also known as M28-lumacaftor, is formed as a metabolite when lumacaftor is administered. It has been identified as a predominant circulating metabolite in humans but not in laboratory animal species . The compound is synthesized through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are crucial for drug metabolism .
The synthesis of hydroxy-pyrrolidone-lumacaftor occurs primarily through metabolic processes rather than direct chemical synthesis. The compound is produced when lumacaftor undergoes oxidation and glucuronidation reactions in the liver .
During metabolism, lumacaftor is processed by various cytochrome P450 enzymes. The specific pathways leading to the formation of hydroxy-pyrrolidone-lumacaftor involve complex interactions within the liver's enzymatic systems, resulting in varying concentrations of metabolites depending on dosage and individual patient factors .
The molecular formula for hydroxy-pyrrolidone-lumacaftor is derived from that of lumacaftor, which has a complex structure featuring multiple functional groups. The structural modifications that characterize hydroxy-pyrrolidone-lumacaftor include hydroxylation at specific positions on the pyrrolidine ring.
The exact structural representation of hydroxy-pyrrolidone-lumacaftor has not been widely documented but can be inferred from its parent compound's structure .
Hydroxy-pyrrolidone-lumacaftor does not typically participate in significant chemical reactions outside its role as a metabolite. Its primary interaction occurs within biological systems where it may influence pharmacokinetics and pharmacodynamics.
The formation of hydroxy-pyrrolidone-lumacaftor involves enzymatic reactions such as:
These reactions are critical for modulating the activity and elimination of lumacaftor from the body .
Hydroxy-pyrrolidone-lumacaftor acts indirectly by influencing the pharmacokinetics of lumacaftor. As a metabolite, it may affect how effectively lumacaftor interacts with cystic fibrosis transmembrane conductance regulator proteins.
Hydroxy-pyrrolidone-lumacaftor's physical properties are closely related to those of lumacaftor:
Chemical properties include stability under physiological conditions and reactivity with biological macromolecules. Hydroxy-pyrrolidone-lumacaftor's stability contributes to its function as a metabolite without inducing significant adverse reactions.
Hydroxy-pyrrolidone-lumacaftor primarily serves as a pharmacologically relevant metabolite that aids in understanding drug metabolism and efficacy in cystic fibrosis treatments. Its role in enhancing the therapeutic effects of lumacaftor makes it an important subject for further research into drug interactions and metabolic pathways.
The synthesis of hydroxy-pyrrolidone-integrated lumacaftor derivatives leverages multi-step organic routes that modify the core benzoic acid scaffold of lumacaftor (3-[6-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-3-methylpyridin-2-yl]benzoic acid). A critical intermediate is the 6-amino-2-halo-3-methylpyridine (where halo = Cl, Br, I), synthesized via optimized pathways avoiding hazardous reagents like gaseous HBr. As disclosed in patent WO2017056031A1, this intermediate is prepared through:
The key pyrrolidone moiety is introduced via amide coupling between the cyclopropanecarbonyl group of lumacaftor and hydroxy-pyrrolidine precursors. Recent optimizations employ:
Table 1: Key Intermediates in Pyrrolidone-Lumacaftor Synthesis
Intermediate | Role | Synthetic Improvement |
---|---|---|
6-Amino-2-bromo-3-methylpyridine | Core building block | Avoidance of corrosive HBr gas; 82% yield |
Lumacaftor hydrobromide | Salt form for purification | Enhanced crystallinity; purity >99.5% |
N-protected-3-hydroxy-pyrrolidine | Chiral precursor | Asymmetric synthesis via Katsuki’s method |
The introduction of chiral hydroxy groups at the pyrrolidine C3/C4 positions employs Katsuki’s asymmetric desymmetrization. This method utilizes Mn(III)-salen complexes (e.g., catalyst 8) to enantioselectively oxidize meso-pyrrolidine derivatives. The process involves:
This methodology is pivotal for synthesizing (R)-3-hydroxypyrrolidine, a key pharmacophore that enhances CFTR corrector activity. The stereoselectivity arises from the catalyst’s ability to distinguish between prochiral faces of the pyrrolidine ring, controlled by ligand bulkiness and solvent polarity [2].
Table 2: Katsuki’s Desymmetrization Performance
N-Protecting Group | Catalyst | % ee | Product Application |
---|---|---|---|
Phenoxycarbonyl | Salen 8 | 88% | (–)-Swainsonine analogs |
tert-Butoxycarbonyl | Salen 5b | 78% | Hydroxy-pyrrolidone-lumacaftor |
SAR analyses reveal that the position and stereochemistry of hydroxy groups on pyrrolidone rings critically influence lumacaftor’s efficacy in rescuing ΔF508-CFTR. Key findings include:
Integration of hydroxy-pyrrolidone into lumacaftor’s scaffold amplifies corrector activity by stabilizing CFTR’s transmembrane domain 1 (TMD1)-NBD1 interface, a mechanism validated through cryo-EM studies [5].
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4